molecular formula C13H11Cl2N3O B2540510 3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2177365-55-6

3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2540510
CAS No.: 2177365-55-6
M. Wt: 296.15
InChI Key: GBKNFBIOFLWRRQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a 6-methylpyrimidin-4-yl)methyl group

Scientific Research Applications

3,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

Target of Action

It’s worth noting that pyrimidines, which are key structural fragments of this compound, are often associated with antiviral agents .

Mode of Action

The compound may undergo a process known as the dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to the formation of new compounds with potentially different biological activities.

Biochemical Pathways

Given the potential antiviral properties associated with pyrimidine structures , it’s possible that this compound could interact with viral replication pathways.

Result of Action

Compounds with similar pyrimidine structures have been associated with antiviral activity , suggesting that this compound could potentially inhibit viral replication or other related processes.

Future Directions

The future directions for research on “3,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” and similar compounds could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . These compounds could also be explored for their potential in a wide range of clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyrimidine Group: The pyrimidine group can be introduced through a nucleophilic substitution reaction. For example, 6-methylpyrimidine-4-yl)methylamine can be reacted with the benzamide core under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzamide core can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-methylpyrimidine: A related compound with similar structural features but different substitution patterns.

    2,6-Dichloro-N,N-dimethylpyridin-4-amine: Another compound with a similar core structure but different functional groups.

Uniqueness

3,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a benzamide core with a pyrimidine group makes it a versatile compound for various applications.

Properties

IUPAC Name

3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)9-2-3-11(14)12(15)5-9/h2-5,7H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKNFBIOFLWRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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